![molecular formula C15H29NO2 B14232886 Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate CAS No. 822497-51-8](/img/structure/B14232886.png)
Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate is an organic compound with a complex structure that includes an ethyl group, an ethanimidate group, and an undec-10-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate typically involves the reaction of undec-10-en-1-ol with ethyl ethanimidate under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanimidate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the ethanimidate group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for enzyme activity.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate is unique due to its specific structure, which combines an ethyl group, an ethanimidate group, and an undec-10-en-1-yl group. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
822497-51-8 |
|---|---|
Molekularformel |
C15H29NO2 |
Molekulargewicht |
255.40 g/mol |
IUPAC-Name |
ethyl N-undec-10-enoxyethanimidate |
InChI |
InChI=1S/C15H29NO2/c1-4-6-7-8-9-10-11-12-13-14-18-16-15(3)17-5-2/h4H,1,5-14H2,2-3H3 |
InChI-Schlüssel |
QMWHKRVLNANTDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=NOCCCCCCCCCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
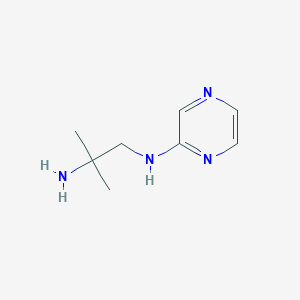
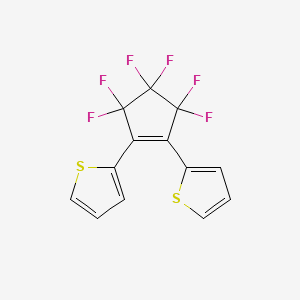
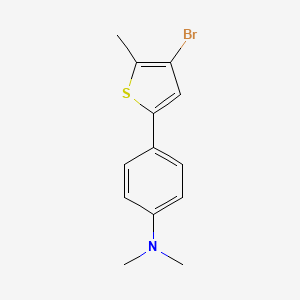
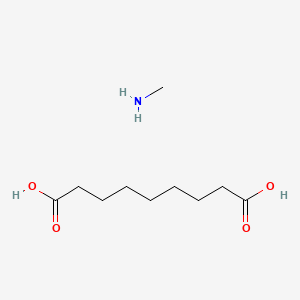
![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)
![1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one](/img/structure/B14232838.png)
![4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate](/img/structure/B14232847.png)
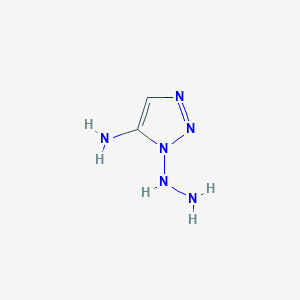
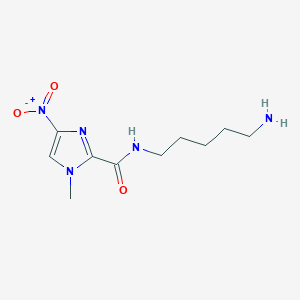
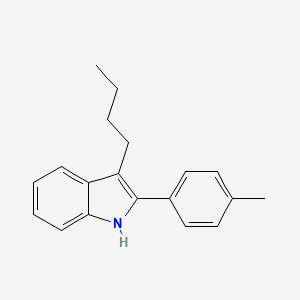
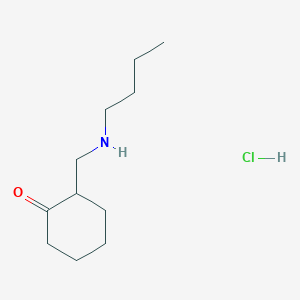
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
